molecular formula C10H11NO4 B13541833 2-Methyl-3-(3-nitrophenyl)propanoic acid CAS No. 66735-02-2

2-Methyl-3-(3-nitrophenyl)propanoic acid

Cat. No.: B13541833
CAS No.: 66735-02-2
M. Wt: 209.20 g/mol
InChI Key: CWZLOWGUBYYQFV-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, where the propanoic acid backbone is substituted with a methyl group at the second position and a nitrophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor followed by further functional group modifications. One common method involves the nitration of 2-methyl-3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: 2-Methyl-3-(3-aminophenyl)propanoic acid.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

    Oxidation: 2-Methyl-3-(3-carboxyphenyl)propanoic acid.

Scientific Research Applications

2-Methyl-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

    2-Methyl-3-(2-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the ortho position.

    3-(3-Nitrophenyl)propanoic acid: Lacks the methyl group at the second position.

Uniqueness

2-Methyl-3-(3-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

66735-02-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-methyl-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H11NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

CWZLOWGUBYYQFV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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